molecular formula C16H15Cl2NO3 B297084 N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B297084
M. Wt: 340.2 g/mol
InChI Key: JNBVFKQOOGSQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as AH7614, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool in research.

Mechanism of Action

N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide works by binding to the active site of the enzyme 15-lipoxygenase, preventing it from catalyzing the formation of inflammatory mediators. This inhibition of 15-lipoxygenase activity has been shown to reduce inflammation in animal models.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to reduce inflammation in animal models of arthritis and inflammation-induced lung injury. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide in lab experiments is its selectivity for 15-lipoxygenase, which allows for more specific inhibition of this enzyme compared to other inhibitors. However, one limitation of using N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

Future research on N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide could focus on its potential as a treatment for other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further investigation into the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide could provide insight into the role of 15-lipoxygenase in disease pathogenesis. Finally, research could focus on developing more soluble forms of N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide for use in experiments.

Synthesis Methods

N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorophenol in the presence of a base to form an intermediate product. This intermediate product is then reacted with 2-methylpropanoyl chloride to yield N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential as a selective inhibitor of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of inflammatory mediators. N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has also been investigated for its ability to inhibit the growth of cancer cells, specifically breast cancer cells. Additionally, N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.

properties

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C16H15Cl2NO3/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)19-13-9-11(18)5-8-14(13)20/h3-9,20H,1-2H3,(H,19,21)

InChI Key

JNBVFKQOOGSQEZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)Cl)O)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)Cl)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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